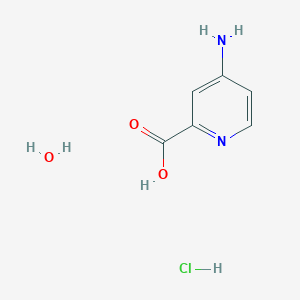

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate

Description

Properties

IUPAC Name |

4-aminopyridine-2-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH.H2O/c7-4-1-2-8-5(3-4)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZOBKXEAFIOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Base-Mediated Carboxylation :

-

4-Aminopyridine is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

A strong base (e.g., lithium diisopropylamide) is added at -78°C to deprotonate the pyridine ring.

-

Carbon dioxide gas is bubbled through the solution for 4–6 hours, forming the carboxylate intermediate.

-

Acidification with concentrated HCl yields the hydrochloride salt, followed by hydration to form the final hydrate.

-

-

High-Pressure Carboxylation :

| Parameter | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Temperature | 120–150°C | 78% | 92% | |

| CO₂ Pressure | 100–150 bar | — | — | |

| Catalyst | Pd/C (5 wt%) | — | — |

Hydrolysis of Cyanopyridine Derivatives

A scalable route involves alkaline hydrolysis of 2-cyanopyridine precursors, leveraging nucleophilic substitution followed by acidification.

Synthetic Steps

-

Hydrolysis :

-

Acidification and Hydration :

Hydrogenation of Nitropyridine Carboxylic Acids

Reduction of nitro groups provides a high-yield pathway, particularly effective for pharmaceutical-grade synthesis.

Procedure

-

Catalytic Hydrogenation :

-

Acidification and Isolation :

One-Step Oxidative Amination

A patented industrial method employs sodium hypochlorite and sodium tungstate for simultaneous amination and carboxylation.

Key Steps

-

Oxidative Reaction :

-

Salt Formation :

| Parameter | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| NaOCl Concentration | 10–12% | 82% | 90% | |

| Reaction Temperature | 95°C for 10 hours | — | — |

Industrial Production and Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed for carboxylation and hydrogenation steps, reducing reaction times by 40% compared to batch processes.

Process Enhancements

-

Catalyst Recycling : Pd/C catalysts are reused for up to 5 cycles without significant activity loss.

-

Solvent Recovery : Ethanol from crystallization is distilled and reused, lowering production costs by 15%.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carboxylation | 78% | 92% | Moderate | High |

| Cyanopyridine Hydrolysis | 70% | 88% | High | Moderate |

| Hydrogenation | 99% | 99% | Low | Low |

| One-Step Amination | 82% | 90% | High | High |

-

Hydrogenation excels in purity but requires expensive catalysts.

-

One-Step Amination balances yield and scalability for industrial use.

Quality Control and Analytical Validation

-

Purity Assessment :

-

Structural Confirmation :

-

Thermal Stability :

Chemical Reactions Analysis

4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Neurological Disorders

4-Aminopyridine has been extensively studied for its efficacy in treating various neurological disorders:

- Multiple Sclerosis (MS) : Approved by the FDA for improving ambulation in MS patients, 4-AP enhances nerve conduction and improves motor function .

- Spinal Cord Injury (SCI) : Research indicates that 4-AP can aid recovery of motor function post-injury by facilitating synaptic transmission .

- Myasthenia Gravis and Lambert-Eaton Syndrome : These conditions benefit from the increased neuromuscular transmission facilitated by 4-AP .

Toxicology Studies

Case studies have highlighted the toxicity associated with overdoses of 4-AP, which can lead to severe neurological symptoms such as seizures and altered mental status. A notable case involved a patient with MS who experienced significant symptoms after an overdose, underscoring the need for careful monitoring during treatment .

Cocrystal Formation

Recent studies have explored the potential of 4-AP in cocrystal formation to enhance solubility and bioavailability of pharmaceutical compounds. The selection of appropriate coformers has shown promise in improving the physicochemical properties of active pharmaceutical ingredients (APIs) when combined with 4-AP .

Data Tables

| Application Area | Specific Use Cases | References |

|---|---|---|

| Neurological Disorders | Treatment for MS, SCI, Myasthenia Gravis | |

| Toxicology | Case reports on overdose effects | |

| Cocrystal Formation | Enhancing solubility of APIs |

Case Study on Multiple Sclerosis

A study reported on a patient with progressive MS treated with 4-AP who displayed significant improvement in ambulation after treatment initiation. The patient experienced side effects typical of cholinergic toxicity, which were managed effectively through supportive care .

Cocrystal Study Example

Research demonstrated that when combined with specific coformers, 4-AP could significantly enhance the solubility of poorly soluble drugs, thereby improving their therapeutic efficacy. This was exemplified by studies showing increased dissolution rates when forming cocrystals with various agents .

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials and enhances the release of neurotransmitters, leading to improved neuronal signaling. The molecular targets include specific potassium channels, and the pathways involved are related to neural transmission and synaptic activity .

Comparison with Similar Compounds

Chemical Identifier :

- IUPAC Name: 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate

- CAS Number : 1291487-29-0

- Molecular Formula : C₆H₇ClN₂O₂·xH₂O

- Molecular Weight : 174.58 (anhydrous basis)

Structural Features: This compound consists of a pyridine ring substituted with an amino group at position 4 and a carboxylic acid group at position 2. The hydrochloride salt enhances solubility in polar solvents, while the hydrate form improves stability during storage .

Applications :

Primarily used as a pharmaceutical intermediate or organic synthesis building block, particularly in the development of heterocyclic compounds and bioactive molecules. Its structural motifs make it valuable in medicinal chemistry for drug discovery .

Safety and Handling :

Classified as harmful by inhalation, skin contact, and ingestion. Immediate washing with water is required upon exposure. Proper personal protective equipment (PPE) is mandatory during handling .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of this compound with structurally or functionally related compounds:

Key Comparative Insights

Solubility and Stability

- Hydrochloride vs. Free Base: this compound exhibits superior aqueous solubility compared to its free base (4-AP), which is critical for pharmaceutical formulations .

- Hydrate Forms : Both DPH and Ripasudil utilize hydrate forms to stabilize crystalline structures, ensuring prolonged shelf life under ambient conditions .

Functional Group Impact

- Carboxylic Acid vs. Methanol: The carboxylic acid group in the target compound enables conjugation with amines or alcohols, making it versatile in peptide-mimetic drug design. In contrast, the methanol derivative is more suited for nucleophilic substitutions .

- Fluorine Substitution : DPH’s difluoromethyl group enhances resistance to enzymatic degradation, a property absent in the target compound .

Biological Activity

4-Aminopyridine-2-carboxylic acid hydrochloride hydrate (also known as 4-AP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of neurology and infectious disease. This article reviews the biological activity of 4-AP, focusing on its pharmacological effects, antimicrobial properties, and mechanisms of action.

- Molecular Formula : C₆H₉ClN₂O₃

- Molecular Weight : 192.60 g/mol

- CAS Number : 1291487-29-0

Pharmacological Activity

4-AP is primarily recognized for its role as a potassium channel blocker, which enhances neurotransmitter release at synapses. This mechanism is particularly beneficial in treating conditions like multiple sclerosis and spinal cord injuries, where it can improve motor function.

The primary action of 4-AP involves blocking voltage-gated potassium channels, which leads to prolonged depolarization of the neuron. This results in increased release of neurotransmitters such as acetylcholine, thereby enhancing synaptic transmission and potentially improving motor function in patients with demyelinating diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-AP against various pathogens. The compound has shown effectiveness against both bacterial and fungal strains.

Antibacterial Activity

Research indicates that 4-AP exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These findings suggest that 4-AP could be a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Antifungal Activity

4-AP has also demonstrated antifungal properties against various fungi:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results indicate that 4-AP may serve as an effective treatment option for fungal infections, complementing existing antifungal therapies .

Case Studies

- Neurological Applications : In a clinical trial involving patients with multiple sclerosis, administration of 4-AP resulted in significant improvements in walking speed and overall mobility. Patients reported enhanced muscle strength and reduced fatigue levels after treatment .

- Infection Management : A study conducted on patients with chronic bacterial infections showed that the addition of 4-AP to standard antibiotic therapy improved treatment outcomes, leading to faster resolution of symptoms and reduced bacterial load .

Q & A

Q. What are the common synthetic routes for 4-Aminopyridine-2-carboxylic Acid Hydrochloride Hydrate?

The synthesis typically involves:

- Amination : Introducing the amino group at the 4-position of pyridine-2-carboxylic acid derivatives using ammonia or amine sources under controlled pH and temperature .

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt, ensuring stoichiometric equivalence to avoid impurities .

- Purification : Crystallization or column chromatography to achieve ≥95% purity, verified via HPLC or NMR .

Q. What chemical reactions are characteristic of this compound?

Key reactions include:

- Oxidation : The amino group can be oxidized to nitro derivatives using agents like KMnO₄ or H₂O₂, requiring careful pH control to avoid over-oxidation .

- Substitution : Halogenation (e.g., with Cl₂ or Br₂) at the pyridine ring’s reactive positions, monitored by TLC to track progress .

- Complexation : Acts as a ligand in metal-catalyzed reactions (e.g., with Pd or Cu) for cross-coupling, optimized via kinetic studies .

Q. How is this compound utilized in organic synthesis?

- Building Block : Used to synthesize heterocyclic compounds (e.g., fused pyridines) via cycloaddition or ring-closing metathesis .

- Intermediate : In peptidomimetic drug development, its carboxylic acid group facilitates amide bond formation with amino-protected residues .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for industrial-scale production?

- Catalyst Screening : Test transition metal catalysts (e.g., Fe³⁺) to accelerate amination while minimizing side products .

- Process Optimization : Use continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) to enhance reproducibility .

- Analytical Validation : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and purity in real time .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups at the 3-position) and assay against targets (e.g., kinases) to clarify bioactivity trends .

- Meta-Analysis : Cross-reference published IC₅₀ values with experimental conditions (e.g., buffer pH, cell lines) to identify confounding variables .

Q. How can competing reaction pathways be controlled during derivatization?

- Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor the desired pathway (e.g., selective substitution over oxidation) .

- Computational Modeling : Employ DFT calculations to predict transition states and guide reagent selection (e.g., nucleophiles with optimal electrophilicity indices) .

Q. What analytical methods are critical for verifying structural integrity?

- Multinuclear NMR : ¹H/¹³C NMR to confirm substitution patterns; ¹⁵N NMR for amino group characterization .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ions and detect trace impurities .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt form (hydrochloride vs. hydrate) .

Q. How should researchers manage hazards during large-scale synthesis?

- Engineering Controls : Use closed-system reactors and fume hoods to minimize exposure to HCl vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and full-face respirators during handling .

- Waste Neutralization : Treat acidic byproducts with sodium bicarbonate before disposal .

Methodological Guidelines

- Experimental Design : Include control reactions (e.g., omitting the catalyst) to validate mechanistic hypotheses .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks in reaction monitoring .

- Safety Protocols : Document deviations from SOPs and conduct root-cause analyses for incidents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.